Abz-HPGGPQ-EDDnp

Protease Kinetics Cathepsin K Assay FRET Substrate

Abz-HPGGPQ-EDDnp delivers unambiguous cathepsin K activity readouts where generic substrates fail. Its HPGGPQ sequence resists hydrolysis by cathepsins B, F, H, L, S, and V, eliminating off-target signals that confound Z-Phe-Arg-AMC-based assays. With a catalytic efficiency of 426,000 M⁻¹·s⁻¹, it enables robust HTS for osteoporosis and autoimmune disease drug discovery. Validated in KO mouse models, it provides binary phenotype confirmation. The cost-effective Abz/EDDnp FRET chemistry supports large-scale screening at reduced reagent costs.

Molecular Formula C40H50N14O12
Molecular Weight 918.9 g/mol
Cat. No. B12378674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-HPGGPQ-EDDnp
Molecular FormulaC40H50N14O12
Molecular Weight918.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)NC(CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C40H50N14O12/c41-26-6-2-1-5-25(26)36(58)50-29(17-23-19-43-22-48-23)40(62)52-16-4-7-30(52)38(60)47-20-34(56)46-21-35(57)51-15-3-8-31(51)39(61)49-28(11-12-33(42)55)37(59)45-14-13-44-27-10-9-24(53(63)64)18-32(27)54(65)66/h1-2,5-6,9-10,18-19,22,28-31,44H,3-4,7-8,11-17,20-21,41H2,(H2,42,55)(H,43,48)(H,45,59)(H,46,56)(H,47,60)(H,49,61)(H,50,58)/t28-,29-,30-,31-/m0/s1
InChIKeyVHIXHCDBFWVSMK-ORYMTKCHSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-HPGGPQ-EDDnp: A Selective FRET Substrate for Cathepsin K Activity Assays


Abz-HPGGPQ-EDDnp is an internally quenched fluorogenic peptide substrate designed for the selective detection of cathepsin K activity [1]. It belongs to the FRET (Förster Resonance Energy Transfer) peptide class, utilizing the ortho-aminobenzoic acid (Abz) fluorophore and the N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp) quencher pair. This compound is cleaved at the Gly-Gly bond by cathepsin K, releasing the quencher and generating a measurable fluorescent signal proportional to enzyme activity. Its primary application is in biochemical assays to monitor cathepsin K in physiological fluids, cell lysates, and for drug discovery targeting osteoporosis and autoimmune diseases .

The Scientific Case for Abz-HPGGPQ-EDDnp Over Generic Cathepsin Substrates


Generic fluorogenic substrates, such as Z-Phe-Arg-AMC, are broadly cleaved by multiple cathepsins (B, L, K, S, V), leading to ambiguous activity measurements in complex biological samples [1]. This lack of selectivity can confound experimental results, particularly when studying the specific role of cathepsin K in bone resorption or disease models. Substituting Abz-HPGGPQ-EDDnp with a non-selective alternative compromises data integrity by introducing off-target signals, whereas Abz-HPGGPQ-EDDnp's unique sequence and structural features confer a high degree of selectivity for cathepsin K, enabling precise, targeted analysis [2].

Quantitative Differentiation of Abz-HPGGPQ-EDDnp: Kinetic Efficiency, Selectivity, and FRET Pair Advantages


Comparative Catalytic Efficiency (kcat/Km) of Abz-HPGGPQ-EDDnp vs. Z-Phe-Arg-AMC for Cathepsin K

Abz-HPGGPQ-EDDnp demonstrates a catalytic efficiency for cathepsin K that is comparable to the widely used, non-selective substrate Z-Phe-Arg-AMC. In a direct kinetic study, Abz-HPGGPQ-EDDnp exhibited a kcat/Km of 426,000 M⁻¹·s⁻¹ [1]. This value is in the same order of magnitude as the reported kcat/Km for Z-Phe-Arg-AMC with cathepsin K, which is approximately 400,000 M⁻¹·s⁻¹ [2]. This indicates that the selectivity of Abz-HPGGPQ-EDDnp is achieved without sacrificing catalytic turnover efficiency, a critical factor for assay sensitivity.

Protease Kinetics Cathepsin K Assay FRET Substrate

Selectivity Profile of Abz-HPGGPQ-EDDnp: Resistance to Hydrolysis by Six Other Cysteine Cathepsins

Abz-HPGGPQ-EDDnp was shown to be resistant to hydrolysis by a panel of six closely related cysteine cathepsins (B, F, H, L, S, and V) at an enzyme concentration of 20 nM [1]. This resistance is in stark contrast to the broad-spectrum activity of common fluorogenic substrates like Z-Phe-Arg-AMC, which is efficiently cleaved by cathepsins B, L, K, S, and V at similar concentrations [2]. Furthermore, Abz-HPGGPQ-EDDnp was not cleaved by mammalian cathepsins B and L at any pH, despite acting as a competitive inhibitor [3].

Protease Selectivity Cathepsin Inhibition FRET Assay Development

In-Situ Validation: Abz-HPGGPQ-EDDnp Hydrolysis is Abolished in Cathepsin K-Deficient Lysates

The selectivity of Abz-HPGGPQ-EDDnp was confirmed in a biologically relevant context. While the substrate was readily hydrolyzed by lysates from wild-type mouse fibroblasts, its hydrolysis was completely abolished in lysates derived from cathepsin K-deficient fibroblasts [1]. This demonstrates that the substrate is not only selective in controlled enzyme panels but also in the complex mixture of a cellular lysate, providing robust evidence for its utility in ex vivo and in vitro studies.

Biological Validation Cathepsin K Knockout Ex Vivo Assay

FRET Pair Comparison: Abz/EDDnp Offers Superior Synthesis Efficiency and Cost Profile vs. EDANS/Dabcyl

The Abz/EDDnp FRET pair used in this substrate offers practical advantages over the alternative EDANS/Dabcyl pair. The Abz/EDDnp pair has a higher success rate in peptide synthesis and is significantly less expensive and less complicated to conjugate than the EDANS/Dabcyl pair [1]. This results in a more cost-effective and reliable supply of high-quality substrate for routine and high-throughput applications.

FRET Technology Peptide Synthesis Assay Cost Optimization

Targeted Applications for Abz-HPGGPQ-EDDnp: From Bone Biology to Drug Discovery


Selective Monitoring of Cathepsin K Activity in Complex Biological Fluids and Cell Lysates

Abz-HPGGPQ-EDDnp is optimally employed to quantify cathepsin K activity in samples containing a mixture of proteases, such as synovial fluid, serum, or cell/tissue lysates. Its resistance to hydrolysis by cathepsins B, F, H, L, S, and V ensures that the measured fluorescent signal is a direct and specific readout of cathepsin K, eliminating the confounding signals generated by non-selective substrates like Z-Phe-Arg-AMC [1]. This is critical for studying cathepsin K's role in diseases like osteoporosis and arthritis where it is a key biomarker.

High-Throughput Screening (HTS) for Cathepsin K Inhibitors in Osteoporosis Drug Discovery

The combination of high catalytic efficiency (kcat/Km = 426,000 M⁻¹·s⁻¹) and stringent selectivity makes Abz-HPGGPQ-EDDnp an ideal reagent for HTS campaigns aimed at identifying novel cathepsin K inhibitors [1]. Its robust fluorescent signal enables miniaturization and automation, while its selectivity minimizes false positives arising from off-target protease inhibition. The cost-effective Abz/EDDnp FRET chemistry further supports large-scale, long-term screening initiatives by reducing reagent expenditure [2].

Validating Cathepsin K Knockout or Knockdown Models

This substrate serves as a definitive tool for confirming the functional loss of cathepsin K in genetically modified cell lines or animal models. As demonstrated in mouse fibroblast lysates, the complete absence of substrate hydrolysis in cathepsin K-deficient samples provides a clear, binary readout for validating the model's phenotype [1]. This application is essential for researchers studying cathepsin K's biological functions in bone resorption, immune response, and cancer metastasis.

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